(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride chemical structure and analysis
(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride chemical structure and analysis
An In-depth Technical Guide to (R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride: Structure, Analysis, and Application
Introduction
(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride is a chiral pyrrolidine derivative that has emerged as a cornerstone in modern synthetic and medicinal chemistry. Its structural architecture, featuring a stereodefined pyrrolidine core, a strategically placed primary amine, and a robust tert-butoxycarbonyl (Boc) protecting group, makes it an invaluable building block for creating complex, enantiomerically pure molecules.[1][2] In the pharmaceutical industry, where stereochemistry is intrinsically linked to therapeutic efficacy and safety, such chiral intermediates are critical.[][4] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it well-suited for a variety of laboratory and industrial applications.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride. It delves into its chemical structure, offers detailed protocols for its analytical characterization, and discusses its significance as a synthetic intermediate. The narrative is grounded in the principles of causality, ensuring that each analytical choice and procedural step is scientifically justified.
Chemical Structure and Physicochemical Properties
The utility of (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride stems from the specific arrangement and interplay of its constituent parts.
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The (R)-Pyrrolidine Ring : The saturated five-membered nitrogen heterocycle provides a rigid, three-dimensional scaffold. The "(R)" designation at the C3 chiral center is crucial, as it dictates the spatial orientation of the aminomethyl substituent, which is fundamental for achieving stereospecific interactions in the final target molecule.
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The Aminomethyl Group (-CH₂NH₂) : This primary amine serves as the key reactive handle. It is a versatile nucleophile, enabling the formation of amides, sulfonamides, secondary amines, and other functional groups essential for building diverse molecular architectures.[1]
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The Boc Protecting Group (-C(O)O(CH₃)₃) : The tert-butoxycarbonyl (Boc) group is attached to the pyrrolidine nitrogen. Its purpose is twofold: it deactivates the secondary amine of the pyrrolidine ring, preventing it from participating in unwanted side reactions, and it enhances the compound's solubility in common organic solvents.[1][2] The Boc group is known for its stability under a wide range of reaction conditions while being readily removable under acidic conditions.
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The Hydrochloride Salt (·HCl) : The primary amine of the aminomethyl group is protonated to form an ammonium chloride salt. This conversion significantly improves the compound's crystallinity, thermal stability, and shelf-life, making it easier to handle and weigh accurately compared to the corresponding free base, which is often a liquid or low-melting solid.[1][5]
Caption: Chemical structure of (R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | [5] |
| CAS Number | 1217858-20-2 (for hydrochloride) | [6] |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [6] |
| Molecular Weight | 236.74 g/mol | Derived from free base MW[1] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [5] |
| Storage | 2-8°C, protected from moisture | [1][7] |
Comprehensive Analytical Characterization
A multi-technique analytical approach is imperative to confirm the identity, structure, purity, and stereochemical integrity of (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride. The following protocols are designed as self-validating systems, where the results from each technique corroborate the others.
Caption: Workflow for the comprehensive analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the presence and connectivity of all proton-containing groups and their relative ratios, while ¹³C NMR verifies the carbon skeleton. For this molecule, NMR is essential to confirm that the Boc group is intact and correctly positioned on the pyrrolidine nitrogen and that the aminomethyl sidechain is present.
Trustworthiness: The integration of proton signals should correspond to the number of protons in each environment (e.g., the 9 protons of the Boc group should integrate as a distinct singlet). The number of unique signals in the ¹³C spectrum confirms the molecular symmetry and the presence of all expected carbon atoms.
Experimental Protocol:
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Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a 5 mm NMR tube. Chloroform-d (CDCl₃) can also be used for the free base.[8]
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Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
Table 2: Typical NMR Spectral Data (Free Base in CDCl₃)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~3.5 - 3.0 | m | CH₂, CH (pyrrolidine ring) |
| ~2.8 | m | CH₂ (pyrrolidine ring) | |
| ~2.0 & ~1.6 | m | CH₂ (pyrrolidine ring) | |
| 1.44 | s | C(CH₃)₃ (Boc group) | |
| ¹³C NMR | ~155 | - | C=O (carbamate) |
| ~79 | - | C (CH₃)₃ (Boc group) | |
| ~57-45 | - | Pyrrolidine carbons | |
| ~28.5 | - | C(C H₃)₃ (Boc group) |
Note: Data is generalized from similar Boc-protected pyrrolidines. Specific shifts for the hydrochloride salt in D₂O or DMSO-d₆ may vary.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. For this analysis, the free base of the compound is observed.
Trustworthiness: The detection of a prominent peak corresponding to the protonated molecule [M+H]⁺ provides definitive confirmation of the compound's molecular formula and weight. The molecular weight of the free base is 200.28 g/mol .[1]
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or an acetonitrile/water mixture.
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Instrumentation: Use a mass spectrometer equipped with an ESI source.
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Data Acquisition:
-
Ionization Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.
-
Analysis: The solution can be introduced via direct infusion or through a Liquid Chromatography (LC) system.
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Expected Ion: The primary ion observed will be at m/z ≈ 201.29, corresponding to [C₁₀H₂₀N₂O₂ + H]⁺.
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High-Performance Liquid Chromatography (HPLC) for Purity
Expertise & Experience: HPLC is the industry-standard method for quantifying both chemical and chiral purity.[9] For a chiral drug intermediate, these are critical quality attributes.
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Reversed-Phase HPLC (RP-HPLC) is used to determine chemical purity by separating the target compound from any synthetic byproducts or starting materials.
-
Chiral HPLC is essential for determining the enantiomeric purity or enantiomeric excess (ee). This technique uses a chiral stationary phase (CSP) to separate the (R)-enantiomer from its undesired (S)-enantiomer.[4][9]
Trustworthiness: HPLC provides precise quantitative results. A validated method can reliably report purity levels (e.g., 99.5% pure) and enantiomeric excess (e.g., >99% ee), which are required for regulatory submissions and ensuring product quality.
Experimental Protocols:
A. Chemical Purity (General RP-HPLC Method)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Phenomenex Gemini C18).[10]
-
Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol.
-
Detection: UV detection at a low wavelength, typically 210 nm, is effective as the carbamate group has a UV chromophore.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., water/methanol) to a concentration of ~0.5 mg/mL.[10]
-
Analysis: Inject the sample and calculate purity based on the relative peak area of the main component (Area Normalization Method).[10]
B. Enantiomeric Purity (Chiral HPLC Method) Causality Note: Direct analysis of amines on chiral columns can be challenging due to peak tailing. Derivatization with a UV-active agent can improve chromatography and detection sensitivity. However, direct methods are often preferred for simplicity if a suitable column is available.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak or Chiralcel series).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase.
-
Analysis: Inject the sample and an analytical standard of the racemate (a 50:50 mixture of R and S enantiomers) to identify the retention times of both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Applications in Synthesis
(R)-1-Boc-3-aminomethylpyrrolidine is a versatile building block primarily used in:
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Pharmaceutical Synthesis: It is a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] The defined stereochemistry of the pyrrolidine ring is often essential for specific binding to biological targets like enzymes or receptors.
-
Peptide Chemistry: It can be incorporated into peptidomimetics or used as a scaffold to create constrained peptide analogues, which can lead to enhanced stability and bioavailability.[1][2]
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Chiral Ligand Synthesis: The amine functionality allows it to be used in the synthesis of chiral ligands for asymmetric catalysis, a field dedicated to creating single-enantiomer products.
Conclusion
The comprehensive characterization of (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride is a critical, multi-faceted process that underpins its successful application in research and development. By employing a synergistic combination of NMR for structural verification, mass spectrometry for molecular weight confirmation, and both reversed-phase and chiral HPLC for purity assessment, scientists can ensure the material meets the stringent quality requirements of modern chemical synthesis. This guide provides the foundational knowledge and validated protocols necessary to confidently analyze this vital chiral building block, thereby facilitating the development of the next generation of complex, stereochemically pure molecules.
References
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National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC, NIH. Retrieved from [Link]
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Protheragen. (n.d.). (R)-1-Boc-3-(aminomethyl)pyrrolidine. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Boc-3-aminopyrrolidine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC, NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
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